molecular formula C17H19FN2O3S B3706738 N-(2-ethylphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide

N-(2-ethylphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide

Cat. No.: B3706738
M. Wt: 350.4 g/mol
InChI Key: PSLIZRQCEDTMQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an ethyl group attached to a phenyl ring, a fluoro group attached to an aniline ring, and a methylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-ethylphenylamine and 2-fluoroaniline.

    Formation of Intermediate: The 2-ethylphenylamine is reacted with chloroacetyl chloride to form N-(2-ethylphenyl)chloroacetamide.

    Substitution Reaction: The intermediate N-(2-ethylphenyl)chloroacetamide is then reacted with 2-fluoroaniline in the presence of a base such as sodium hydroxide to form N-(2-ethylphenyl)-2-(2-fluoroanilino)acetamide.

    Methylsulfonylation: Finally, the compound is methylsulfonylated using methylsulfonyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluoro and methylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing oxygen-containing groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluoro or methylsulfonyl groups.

Scientific Research Applications

N-(2-ethylphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of the fluoro and methylsulfonyl groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-2-(2-chloro-N-methylsulfonylanilino)acetamide
  • N-(2-ethylphenyl)-2-(2-bromo-N-methylsulfonylanilino)acetamide
  • N-(2-ethylphenyl)-2-(2-iodo-N-methylsulfonylanilino)acetamide

Uniqueness

N-(2-ethylphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S/c1-3-13-8-4-6-10-15(13)19-17(21)12-20(24(2,22)23)16-11-7-5-9-14(16)18/h4-11H,3,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLIZRQCEDTMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethylphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-ethylphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-ethylphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-ethylphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide
Reactant of Route 5
N-(2-ethylphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-ethylphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.